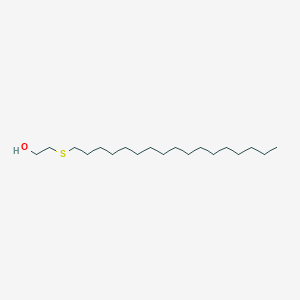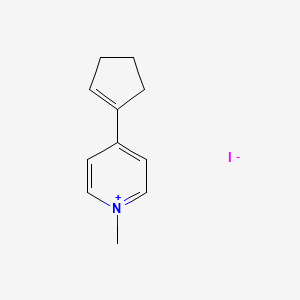
Lutetium edetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium edetate is a coordination compound formed by the chelation of lutetium ions with ethylenediaminetetraacetic acid (EDTA). This compound is of significant interest due to its applications in various fields, including medical imaging and radiotherapy. Lutetium, a rare earth element, is known for its unique properties, such as high density and stability, which make it suitable for use in complexometric titrations and radiopharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lutetium edetate typically involves the reaction of lutetium chloride or lutetium nitrate with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of lutetium ions. The general reaction can be represented as:
Lu3++EDTA4−→Lu-EDTA
The reaction is usually performed at a pH of around 7-8, where EDTA is fully deprotonated and can effectively chelate the lutetium ions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the dissolution of lutetium salts in water, followed by the addition of EDTA under continuous stirring. The pH is adjusted using sodium hydroxide or hydrochloric acid. The resulting this compound is then purified through filtration and crystallization processes to obtain a high-purity product.
化学反応の分析
Types of Reactions
Lutetium edetate primarily undergoes complexation reactions due to the presence of the EDTA ligand. These reactions are characterized by the formation of stable chelate complexes with metal ions. The compound can also participate in substitution reactions where the EDTA ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: These reactions can occur in the presence of stronger chelating agents or under extreme pH conditions. For example, the addition of a stronger ligand like DTPA (diethylenetriaminepentaacetic acid) can displace EDTA from the lutetium complex.
Major Products
The primary product of these reactions is the lutetium complex with the new ligand. For example, in a substitution reaction with DTPA, the product would be lutetium-DTPA.
科学的研究の応用
Lutetium edetate has a wide range of applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: The compound is utilized in studies involving metal ion transport and chelation therapy.
Medicine: this compound is a key component in radiopharmaceuticals used for imaging and treating certain types of cancer, such as neuroendocrine tumors. .
Industry: It is employed in the purification of rare earth elements and in the manufacturing of high-precision instruments.
作用機序
The mechanism of action of lutetium edetate involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. In medical applications, the radiolabeled form of this compound binds to specific cellular targets, such as somatostatin receptors in cancer cells. Upon binding, the radioactive component delivers targeted radiation, causing cellular damage and apoptosis in the cancer cells .
類似化合物との比較
Lutetium edetate can be compared with other chelating agents like:
Gadolinium edetate: Used in magnetic resonance imaging (MRI) as a contrast agent.
Yttrium edetate: Utilized in radiotherapy for treating certain cancers.
Lanthanum edetate: Employed in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Uniqueness
This compound is unique due to its high stability and specificity in binding to metal ions. Its radiolabeled form, lutetium-177 edetate, offers targeted radiotherapy with minimal damage to surrounding healthy tissues, making it a valuable tool in cancer treatment .
特性
CAS番号 |
60502-30-9 |
|---|---|
分子式 |
C10H13LuN2O8 |
分子量 |
464.19 g/mol |
IUPAC名 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lutetium(3+) |
InChI |
InChI=1S/C10H16N2O8.Lu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChIキー |
AXJNDPUDPQEALK-UHFFFAOYSA-K |
正規SMILES |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


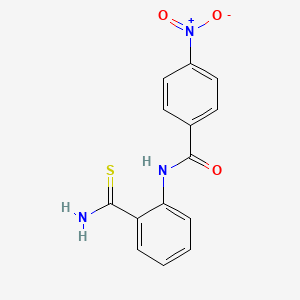
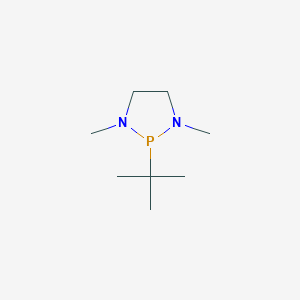
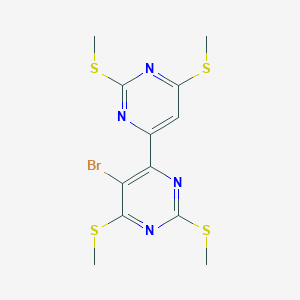
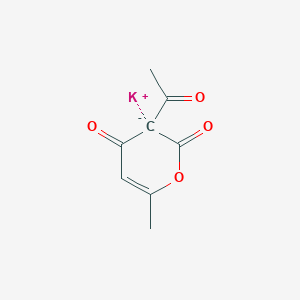
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
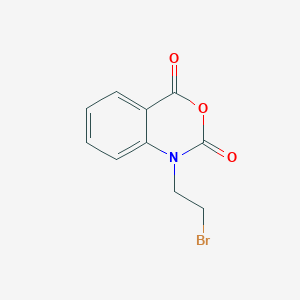
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
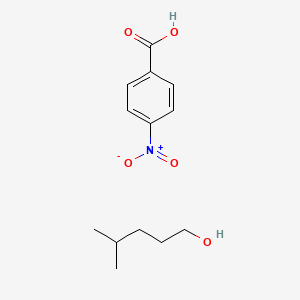
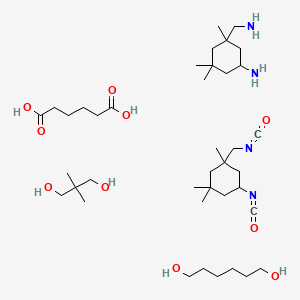

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
